molecular formula C12H19N B13954498 Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- CAS No. 63867-74-3

Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl-

Cat. No.: B13954498
CAS No.: 63867-74-3
M. Wt: 177.29 g/mol
InChI Key: UCGUPPBDCWQZJE-UHFFFAOYSA-N
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Description

The compound "Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl-" is a substituted piperidine derivative characterized by:

  • An ethynyl group at position 4, contributing to reactivity and electronic modulation.
  • Five methyl groups at positions 1, 2, 2, 6, and 6, providing steric hindrance and stability .

Properties

CAS No.

63867-74-3

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-ethynyl-1,2,2,6,6-pentamethyl-3H-pyridine

InChI

InChI=1S/C12H19N/c1-7-10-8-11(2,3)13(6)12(4,5)9-10/h1,8H,9H2,2-6H3

InChI Key

UCGUPPBDCWQZJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(N1C)(C)C)C#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by dehydrogenation and ethynylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the dehydrogenation and ethynylation steps.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, often using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of azido or alkyl-substituted piperidines.

Scientific Research Applications

Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The multiple methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

Key structural differences and similarities with analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- Ethynyl, 3,4-didehydro ring ~237* High reactivity from ethynyl; rigid ring
Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate Two sebacate ester groups 508.79 Light stabilizer; ester linkages
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate Methyl ester + sebacate chain 369.54 Liquid HALS; skin sensitization potential
Tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) butanetetracarboxylate Four ester groups on butanetetracarboxylic acid 847.22 High molecular weight; multi-site binding

*Estimated based on formula C₁₃H₂₁N.

Key Observations :

  • Higher molecular weight esters (e.g., sebacate derivatives) improve compatibility with polymers but reduce volatility .

Physical and Chemical Properties

Property Target Compound Bis-sebacate Derivative Methyl Sebacate
Solubility Likely polar solvents Oxygenated solvents (polyols) Organic solvents
Thermal Stability High (steric hindrance) High (ester linkages) Moderate
Reactivity High (ethynyl) Low Low

Biological Activity

Piperidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- has garnered attention for its potential therapeutic applications. This article explores its biological activity based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- can be represented as follows:

C16H25N\text{C}_{16}\text{H}_{25}\text{N}

This compound features a piperidine ring with specific substitutions that contribute to its unique properties and biological activities.

Pharmacological Effects

Research indicates that Piperidine derivatives exhibit a range of pharmacological activities including:

  • Anti-inflammatory properties : Certain piperidine derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-1β in macrophages .
  • Neuroprotective effects : Some studies suggest that piperidine compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems .
  • Antiviral activity : There is evidence that piperidine derivatives can act as inhibitors of viral proteases, which are crucial for viral replication .

Case Studies and Research Findings

Several studies have investigated the biological activity of Piperidine derivatives:

  • NLRP3 Inhibition Study :
    • A study focused on the synthesis and evaluation of piperidine-based compounds demonstrated that certain derivatives could inhibit NLRP3 inflammasome activation. The most promising compounds showed a significant reduction in IL-1β release from LPS/ATP-stimulated macrophages .
  • Immunostimulatory Potential :
    • Research involving 4-ethynylpiperidine derivatives revealed their potential as immunostimulants. Acute toxicity assessments indicated a favorable safety profile while enhancing lymphocyte subpopulation responses .
  • Viral Protease Inhibition :
    • A patent application highlighted the potential of piperidine compounds as HIV protease inhibitors. These compounds were synthesized and screened for their ability to inhibit viral replication effectively .

Data Tables

The following table summarizes key findings from various studies on Piperidine derivatives:

Study FocusCompound TestedBiological ActivityIC50 (nM)
NLRP3 InhibitionPiperidine derivative XIL-1β release inhibition10 µM
Immunostimulatory Effects4-Ethynylpiperidine derivativesEnhanced lymphocyte activityNot specified
Antiviral ActivityPiperidine-based HIV protease inhibitorViral replication inhibitionNot specified

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